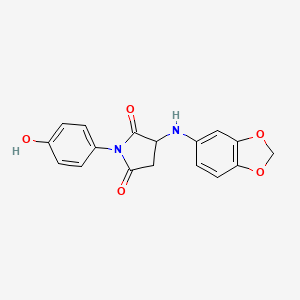

3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a class of compounds known for their diverse biological activities. This particular compound contains a benzodioxol moiety and a hydroxyphenyl group, which may contribute to its chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related pyrrolidine dione derivatives often involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives, which were evaluated as candidate herbicides . Another relevant synthesis approach includes the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which involves a multicomponent reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives can be complex, with the potential for restricted rotation around certain bonds due to conjugation effects, as observed in the dynamic NMR behavior of some pyrrolidone derivatives . The X-ray crystal structure determination of a related compound, (3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, provides insight into the molecular geometry and conformation of these types of compounds .

Chemical Reactions Analysis

Pyrrolidine dione derivatives can undergo various chemical reactions. For instance, the reaction of 4-(benzoylaminomethyl)pyridine 1-oxides with indan-1,3-dione in the presence of acetic anhydride leads to the formation of indan dione derivatives . The reactivity of the compound "this compound" would likely be influenced by the presence of the benzodioxol and hydroxyphenyl groups, which could participate in electrophilic substitution or other reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine dione derivatives are influenced by their functional groups. For example, the presence of electron-donating substituents on the phenyl ring is essential for herbicidal activity in some pyrrolidine dione derivatives . The inhibitory activity against glycolic acid oxidase observed in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives suggests that the substitution pattern on the pyrrolidine dione core can significantly affect biological activity . The compound , with its specific substituents, would likely exhibit unique physical and chemical properties that could be explored for potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed efficient synthetic routes and studied the chemical properties of compounds structurally related to "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione." For instance, Alizadeh et al. (2007) described a one-pot synthesis method for highly functionalized compounds that exhibit dynamic NMR behavior due to restricted rotation around the CN bond, showcasing the compound's interesting chemical behavior and potential for further functionalization (Alizadeh, Rezvanian, & Zhu, 2007).

Pharmacological Applications

Derivatives of the core structure have been evaluated for their pharmacological applications, including as inhibitors of specific enzymes. Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications (Rooney et al., 1983).

Materials Science

In the field of materials science, compounds with similar structures have been synthesized for potential use in electronic devices. Dobrikov et al. (2011) synthesized new low-molecular weight compounds with possible application in electroluminescent layers, highlighting the compound's utility in the development of organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Herbicidal Activity

Zhu et al. (2005) synthesized derivatives of pyrrolidine-2,4-diones as candidate herbicides, showing that certain electron-donating substituents significantly enhance herbicidal activity. This indicates the compound's potential application in agriculture for weed control (Zhu et al., 2005).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c20-12-4-2-11(3-5-12)19-16(21)8-13(17(19)22)18-10-1-6-14-15(7-10)24-9-23-14/h1-7,13,18,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACOWQXDROQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)